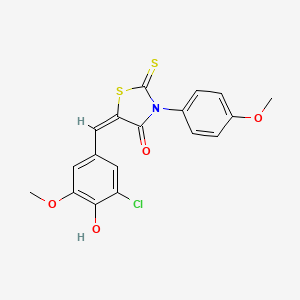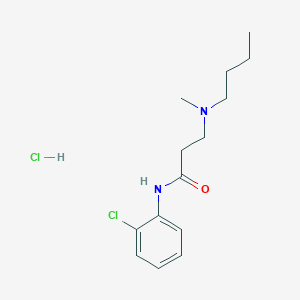
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dipropylpropanamide
Vue d'ensemble
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dipropylpropanamide, also known as DIPPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPPA is a small molecule that has been synthesized by several methods, and its mechanism of action and physiological effects have been extensively studied. In
Mécanisme D'action
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dipropylpropanamide's mechanism of action is based on its ability to inhibit the activity of fatty acid amide hydrolase, an enzyme that degrades endocannabinoids. Endocannabinoids are lipid signaling molecules that regulate several physiological processes, including pain, anxiety, and inflammation. Inhibition of fatty acid amide hydrolase leads to an increase in endocannabinoid levels, which in turn leads to the activation of cannabinoid receptors, resulting in the physiological effects observed with this compound.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including anxiolytic, analgesic, and anti-inflammatory effects. This compound's anxiolytic effects have been demonstrated in animal models of anxiety, where it reduces anxiety-like behaviors. Its analgesic effects have been demonstrated in animal models of pain, where it reduces pain sensitivity. Its anti-inflammatory effects have been demonstrated in animal models of inflammation, where it reduces inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dipropylpropanamide has several advantages for lab experiments, including its high yield and excellent purity. Its mechanism of action is well understood, and it has been extensively studied in animal models. However, this compound has some limitations, including its low solubility in water, which limits its use in aqueous solutions. Its lipophilic nature also limits its use in some experimental setups.
Orientations Futures
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dipropylpropanamide's potential applications are vast, and several future directions can be explored. One potential direction is the development of more potent and selective inhibitors of fatty acid amide hydrolase based on this compound's structure. Another direction is the exploration of this compound's potential as a therapeutic agent for various diseases, including anxiety disorders, chronic pain, and inflammation. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its mechanism of action, physiological effects, advantages, and limitations have been extensively studied, and several future directions can be explored. This compound's potential as a therapeutic agent for various diseases and its use in drug discovery make it a promising compound for future research.
Applications De Recherche Scientifique
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dipropylpropanamide has been extensively studied for its potential application in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of fatty acid amide hydrolase, an enzyme that degrades endocannabinoids, leading to an increase in endocannabinoid levels. This increase in endocannabinoid levels has been shown to have anxiolytic and analgesic effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, this compound has been used as a lead compound to develop more potent and selective inhibitors of fatty acid amide hydrolase.
Propriétés
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N,N-dipropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-10-18(11-4-2)15(20)9-12-19-16(21)13-7-5-6-8-14(13)17(19)22/h5-8H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBUDUBTBMXPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-nitrophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B3944009.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3944014.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-3-methyl-2-furamide](/img/structure/B3944020.png)


![N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3944032.png)
![1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}-2,5-pyrrolidinedione](/img/structure/B3944034.png)


![N-(2,6-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanamide](/img/structure/B3944059.png)
![ethyl 4-{[(1-isobutyl-1H-imidazol-5-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B3944066.png)